molecular formula C19H22N2O5S2 B2451231 Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 896680-25-4

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2451231
CAS No.: 896680-25-4
M. Wt: 422.51
InChI Key: ZTEGFHJMCCLRMH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that make it useful for studying various biological processes and developing novel therapeutic interventions.

Properties

IUPAC Name

methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-26-19(23)16-10-13-27-18(16)20-17(22)14-6-8-15(9-7-14)28(24,25)21-11-4-2-3-5-12-21/h6-10,13H,2-5,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGFHJMCCLRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiophene ring.

Scientific Research Applications

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in studies of biological processes, such as enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate include other thiophene derivatives, such as:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and have similar chemical properties.

    Benzamido-substituted thiophenes: These compounds have similar functional groups and can undergo similar chemical reactions

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain research applications and potential therapeutic uses.

Biological Activity

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and an azepan moiety, which contribute to its unique pharmacological profile. Its molecular formula is C17H22N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of these functional groups is critical for its biological interactions.

This compound exerts its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For example, similar compounds have demonstrated inhibitory effects against mycobacterial enzymes, which are essential for the survival of Mycobacterium tuberculosis .
  • Binding Affinity : Interaction studies indicate that this compound exhibits significant binding affinity to target proteins, which can modulate biological responses. This includes potential interactions with protein kinases and other regulatory proteins involved in cell signaling pathways .

Antimycobacterial Activity

Research has highlighted the potential of this compound as an antimycobacterial agent. In one study evaluating its activity against M. tuberculosis H37Rv, the compound exhibited a minimum inhibitory concentration (MIC) of 0.22 μg/mL, indicating potent activity comparable to established antimycobacterial drugs .

Antibacterial Properties

Similar compounds within this chemical class have shown promising antibacterial activity against both gram-positive and gram-negative bacteria. The mode of action often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Anti-inflammatory and Neuropharmacological Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been investigated for their potential to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines . Additionally, the azepan moiety may confer neuroprotective effects by interacting with neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related thiophene-benzenesulfonamide derivatives have provided insights into optimizing their biological activity:

CompoundMIC (μg/mL)Vero IC50 (μg/mL)Selectivity Index
14a0.1317.47134
14b0.1039.45395
14d0.229.1342
14e0.239.1240
14f0.0318.02601
14h>32--

These results underscore the importance of substituent variations on the azepan and thiophene moieties in enhancing biological efficacy while minimizing cytotoxicity .

Case Studies

  • Antimycobacterial Evaluation : A study evaluated various derivatives, including this compound, for their ability to inhibit M. tuberculosis. The results indicated that modifications to the azepan group could significantly improve potency without increasing toxicity .
  • Neuropharmacological Assessment : Another investigation focused on the neuroprotective effects of related thiophene derivatives in models of neurodegeneration, revealing potential therapeutic benefits for conditions like Alzheimer's disease .

Q & A

Basic: What are the recommended synthetic strategies for preparing Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thiophene core. A common approach is:

Thiophene Ring Formation: Use the Gewald reaction to synthesize the ethyl/methyl carboxylate-substituted thiophene precursor (e.g., ethyl 2-amino-thiophene-3-carboxylate analogs) via cyclization of ketones, sulfur, and cyanoacetate derivatives .

Sulfonylation and Benzamido Coupling: React 4-(azepan-1-ylsulfonyl)benzoic acid with the thiophene-amine intermediate. Activation of the carboxylic acid (e.g., via thionyl chloride or EDC/HOBt) facilitates amide bond formation .

Esterification: If starting from an ethyl ester, transesterification with methanol under acidic or basic conditions yields the methyl carboxylate .
Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage: Store in a tightly sealed container at 2–8°C, away from oxidizing agents and moisture. Label containers with hazard warnings (skin/eye irritant) .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the thiophene ring (δ 6.8–7.5 ppm for aromatic protons), methyl carboxylate (δ 3.8–4.0 ppm for OCH₃), and azepane sulfonyl groups (δ 1.5–2.5 ppm for cyclic amine protons) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C₁₉H₂₂N₂O₅S₂: 422.09 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Identify amide (1650–1700 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized for the benzamido-thiophene coupling step?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or 1,4-dioxane) to enhance solubility of aromatic intermediates .
  • Catalysis: Employ coupling agents like HATU or DCC with DMAP to improve amide bond formation efficiency .
  • Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis) .
    Validation: Monitor by LC-MS for real-time analysis of coupling efficiency and byproduct formation .

Advanced: What are common synthetic byproducts, and how can they be identified?

Methodological Answer:

  • Byproducts:
    • Unreacted Sulfonyl Chloride: Detected via TLC (higher Rf than product) .
    • Di-substituted Thiophene: Forms if excess benzamido reagent is used; identified by HRMS (m/z +162) .
  • Mitigation:
    • Use stoichiometric control (1:1 molar ratio of thiophene-amine to activated benzoic acid).
    • Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does the azepane sulfonyl group impact reactivity compared to smaller sulfonamides?

Methodological Answer:

  • Steric Effects: The seven-membered azepane ring increases steric hindrance, slowing nucleophilic attacks at the sulfonyl group compared to smaller analogs (e.g., piperidine sulfonamides) .
  • Electronic Effects: The sulfonyl group enhances electrophilicity of the adjacent benzamido carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .
    Experimental Validation: Compare reaction kinetics using UV-Vis spectroscopy or DFT calculations .

Advanced: What structural modifications to the thiophene ring could enhance bioactivity?

Methodological Answer:

  • Substituent Introduction:
    • Electron-Withdrawing Groups (NO₂, CF₃): Increase electrophilicity for nucleophilic aromatic substitution. Synthesize via nitration or trifluoromethylation .
    • Halogenation: Introduce Br or Cl at the 5-position using N-bromosuccinimide (NBS) or Cl₂ gas .
  • Ring Expansion: Replace thiophene with benzothiophene to modulate π-conjugation and binding affinity .

Advanced: How to resolve discrepancies in NMR data for this compound?

Methodological Answer:

  • Dynamic Effects: Rotameric splitting in the azepane sulfonyl group may cause peak broadening. Acquire NMR at elevated temperatures (e.g., 60°C) to coalesce signals .
  • Impurity Identification: Compare experimental ¹³C NMR with computational predictions (e.g., ACD/Labs or ChemDraw). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Solvent Artifacts: Ensure deuterated solvents (e.g., DMSO-d₆) are free of water, which can obscure amine protons .

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